Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Chemical Reactions Analysis
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, leading to potential biological effects .
Comparison with Similar Compounds
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound contains a ketone group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPHPJZXMHDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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